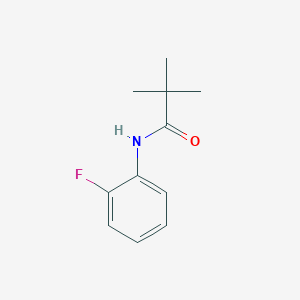

Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure of “Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-” is not provided in the sources .Chemical Reactions Analysis

The chemical reactions involving “Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-” are not specified in the sources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, melting point, boiling point, etc. The specific physical and chemical properties of “Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-” are not provided in the sources .Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging ligands, which may share structural similarities with "Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-", are crucial in measuring amyloid in vivo in the brains of Alzheimer's disease patients. The development of radioligands for PET imaging represents a significant advancement in the early detection and understanding of Alzheimer's disease, offering insights into the pathophysiological mechanisms and the progression of amyloid deposits in the brain. This technique is pivotal for evaluating new antiamyloid therapies (Nordberg, 2007).

Toxicity of Organic Fluorophores in Molecular Imaging

The use of fluorophores, including those related to "Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-", in in vivo cancer diagnosis through optical imaging highlights the balance between their potential toxicity and their diagnostic value. The safety of fluorophore-conjugates is essential for their application in patients, with the toxicity largely depending on the doses used in molecular imaging probes. This underscores the importance of evaluating the fluorescent characteristics and safety profiles of such compounds to identify the most effective probes for clinical use (Alford et al., 2009).

Antimicrobial Activity of Compounds

Research into compounds like "Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-" also extends to their antimicrobial properties. For example, eugenol, a phenylpropene, exhibits broad-spectrum antimicrobial activity against fungi, gram-negative, and gram-positive bacteria. This suggests that similar compounds could potentially be developed into new antimicrobial agents, particularly for treating infections resistant to current therapies (Marchese et al., 2017).

Radiative Decay Engineering in Biochemistry

The concept of Radiative Decay Engineering (RDE) involves modifying the emission of fluorophores by changing their radiative decay rates, which could be relevant for compounds like "Propanamide, N-(2-fluorophenyl)-2,2-dimethyl-". RDE has applications in enhancing the fluorescence of molecules for biochemistry and molecular biology research, potentially improving the sensitivity and specificity of fluorescence-based diagnostics and research tools (Lakowicz, 2001).

Mechanism of Action

Target of Action

N-(2-fluorophenyl)-2,2-dimethylpropanamide is a synthetic opioid, similar to fentanyl . The primary targets of this compound are the opioid receptors, specifically the mu-opioid receptors . These receptors play a crucial role in pain perception, reward, and addiction .

Mode of Action

This compound acts as an agonist at the opioid receptors, binding to these receptors and activating them . This activation results in a decrease in the perception of pain and can also produce feelings of euphoria .

Biochemical Pathways

The metabolism of this compound can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Based on its structural similarity to fentanyl, it can be inferred that it has similar adme (absorption, distribution, metabolism, and excretion) properties . Fentanyl and its analogs are typically well-absorbed and widely distributed throughout the body. They are metabolized primarily in the liver and excreted in urine .

Result of Action

The activation of opioid receptors by N-(2-fluorophenyl)-2,2-dimethylpropanamide results in a decrease in the perception of pain, producing analgesic effects . It can also lead to adverse effects such as respiratory depression, sedation, and dependence . In severe cases, it can lead to coma and death .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(2-fluorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBOBCLYQSWHNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60336372 | |

| Record name | Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- | |

CAS RN |

88288-07-7 | |

| Record name | Propanamide, N-(2-fluorophenyl)-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60336372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1614413.png)

![6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1614429.png)

![6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1614434.png)

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1614435.png)

![5-[3-(Trifluoromethoxy)phenyl]nicotinic Acid](/img/structure/B1614436.png)